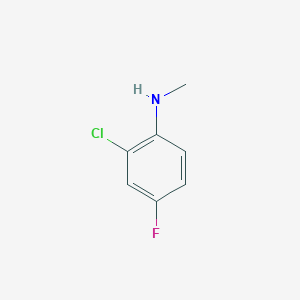

2-Chloro-4-fluoro-N-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

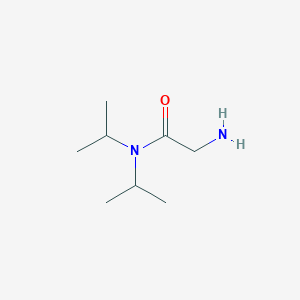

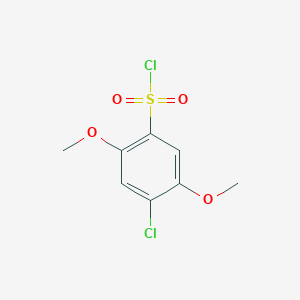

2-Chloro-4-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of compounds that contain a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including 2-Chloro-4-fluoro-N-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 2-Chloro-4-fluoro-N-methylaniline may vary depending on the starting materials and the desired yield.Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-N-methylaniline consists of a benzene ring with a chlorine atom and a fluorine atom substituted at the 2nd and 4th positions respectively, and a methylamine group substituted at the nitrogen . The exact structure can be determined using techniques such as single-crystal XRD analysis .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-fluoro-N-methylaniline can be complex and varied. The compound can undergo reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions would depend on the reaction conditions and the other reactants involved.科学的研究の応用

Synthesis of Fluoroindoles

2-Chloro-4-fluoro-N-methylaniline: is utilized in the synthesis of various fluoroindoles through reactions such as the Leimgruber-Batcho reaction . Fluoroindoles are important intermediates in pharmaceutical research, particularly in the development of compounds with potential antitumor, antimicrobial, and anti-inflammatory activities.

Preparation of Amino Alcohols

This compound is also instrumental in preparing specific (S)-amino alcohols . These amino alcohols serve as building blocks for creating pharmaceutical agents, including beta-blockers and selective serotonin reuptake inhibitors (SSRIs).

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-fluoro-N-methylaniline can be used as a standard or reference compound in chromatographic methods to determine aniline derivatives in environmental water samples . This application is crucial for monitoring water quality and assessing environmental pollution.

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound finds use in gas chromatography–mass spectrometry for determining amines in environmental water samples . Its properties allow for accurate identification and quantification of contaminants, which is essential for environmental protection agencies.

作用機序

Target of Action

It is identified for use in laboratory chemicals and synthesis of substances

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nitration, conversion from the nitro group to an amine, and bromination . The presence of the chloro, fluoro, and methyl groups in the compound may influence its interaction with its targets.

Biochemical Pathways

Given its chemical structure, it may be involved in reactions such as the leimgruber-batcho reaction , which is used in the synthesis of indoles, a class of compounds with wide-ranging biological activities.

Result of Action

The compound is classified as having acute toxicity, with potential for skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with biological systems, although the specific molecular and cellular mechanisms need further investigation.

Safety and Hazards

2-Chloro-4-fluoro-N-methylaniline may pose certain hazards. It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound.

特性

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823189-16-8 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)